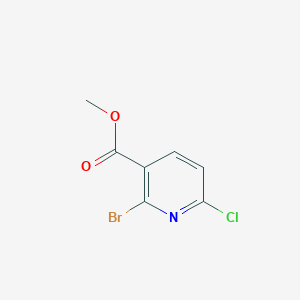

Methyl 2-bromo-6-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJFPSHEVMCNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673230 | |

| Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-05-3 | |

| Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Pyridine Carboxylates in Organic Synthesis

Halogenated pyridine (B92270) carboxylates are a class of organic compounds that feature a pyridine ring substituted with one or more halogen atoms and a carboxylate group. This combination of functional groups imparts a unique reactivity profile, making them highly versatile building blocks in organic synthesis. The electron-withdrawing nature of the pyridine ring, further enhanced by the presence of halogens, activates the molecule for various nucleophilic substitution reactions.

The strategic placement of different halogens, such as bromine and chlorine, on the pyridine ring allows for selective and sequential reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures with a high degree of control. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for stepwise functionalization. This targeted reactivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular design is essential for function.

Overview of Methyl 2 Bromo 6 Chloronicotinate As a Key Synthetic Intermediate

Methyl 2-bromo-6-chloronicotinate is a prime example of a multi-halogenated pyridine (B92270) carboxylate that serves as a critical synthetic intermediate. Its structure, featuring a methyl nicotinate (B505614) core with a bromine atom at the 2-position and a chlorine atom at the 6-position, is ripe with synthetic potential. This arrangement of functional groups allows for a diverse range of chemical transformations.

The bromine and chlorine atoms can be selectively replaced by various nucleophiles, and the ester group can be hydrolyzed or converted into other functional groups. This trifunctional nature makes this compound a valuable precursor for the synthesis of a wide array of more complex molecules. It is particularly instrumental in constructing polysubstituted pyridine derivatives, which are common motifs in biologically active compounds.

Below are some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| CAS Number | 1142192-03-7 |

| Appearance | Solid |

| InChI Key | RSFOIRKITQYSLT-UHFFFAOYSA-N |

Historical Development of Nicotinate Chemistry Relevant to Multi Halogenated Derivatives

Esterification Strategies for Nicotinic Acid Precursors

The creation of the methyl ester functional group from a nicotinic acid precursor is a critical step. Various methodologies can be employed, each with distinct advantages and challenges.

Direct Esterification Protocols (e.g., Fischer-Speier variants)

Direct esterification, most notably the Fischer-Speier reaction, is a fundamental method for synthesizing esters by reacting a carboxylic acid with an alcohol under acidic catalysis. wikipedia.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester. masterorganicchemistry.com

Commonly used catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids. wikipedia.orgorganic-chemistry.org Since the reaction is an equilibrium, strategies to drive it towards the product are essential. This is typically achieved by using a large excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgjk-sci.com The versatility and cost-effectiveness of this method make it a primary choice for ester synthesis, with optimizations of classic catalysts leading to nearly quantitative conversions in some cases. mdpi.com

Transesterification Approaches

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. googleapis.com In the context of nicotinate synthesis, a readily available alkyl nicotinate can be reacted with methanol (B129727) in the presence of a catalyst. This process is also an equilibrium reaction. google.comorgsyn.org

The reaction is often catalyzed by either acids or bases. googleapis.com Alkaline catalysts, such as sodium methoxide, are particularly effective. google.com To drive the reaction to completion, the alcohol formed as a byproduct must be removed from the reaction mixture, which can be facilitated by conducting the reaction under a partial vacuum, especially if the byproduct alcohol has a lower boiling point. googleapis.comgoogle.com

Chemoenzymatic Synthetic Routes for Nicotinate Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic routes utilize enzymes, such as lipases, to catalyze esterification or transesterification reactions under mild conditions. nih.gov Novozym® 435, which is lipase (B570770) B from Candida antarctica immobilized on an acrylic resin, has been successfully used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate precursors. nih.gov

Enzyme-catalyzed reactions are noted for their high selectivity. For instance, lipase-mediated methanolysis has been employed for the kinetic resolution of racemic intermediates in the synthesis of other complex nicotinate derivatives. nih.gov While traditional enzymatic reactions could be slow, the use of continuous-flow microreactors has been shown to dramatically reduce reaction times from hours to minutes while increasing yields. nih.gov

Challenges in Esterification of Halogenated Nicotinic Acids

The esterification of halogenated nicotinic acids presents specific challenges. The pyridine nitrogen atom possesses considerable basicity, which can interfere with standard acid-catalyzed esterification. researchgate.net The nitrogen atom can be protonated by the acid catalyst, effectively sequestering it and reducing its catalytic activity. While the presence of electron-withdrawing halogen atoms (bromine and chlorine) on the pyridine ring reduces the basicity of the nitrogen, which could be beneficial, these groups also deactivate the ring system, potentially affecting the reactivity of the carboxyl group.

This deactivation may necessitate more forcing reaction conditions. Furthermore, there is a potential risk of side reactions, including the displacement of the halogen substituents, particularly under harsh nucleophilic or high-temperature conditions. This requires careful optimization of reaction parameters to achieve high yields of the desired halogenated ester without compromising the integrity of the molecule.

Utilization of Solid Acid Catalysts in Nicotinate Ester Synthesis

To overcome the problems associated with homogeneous catalysts like sulfuric acid, such as corrosion, difficult recovery, and waste generation, solid acid catalysts have been developed. csic.es These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and can be used in continuous flow processes. csic.esgoogle.com

A variety of solid acid catalysts have been proven effective for esterification reactions.

| Catalyst Type | Precursors | Key Findings | Reference |

| Molybdenum on Silica (B1680970) (MoO₃/SiO₂) | Nicotinic acid, Methanol | Acts as a bifunctional catalyst, replacing sulfuric acid and yielding around 79% methyl nicotinate. | researchgate.net |

| Organic Sulfonic Acid Resins (e.g., Amberlyst-16) | Long-chain fatty acids, Alcohols | Demonstrates high activity and can be recycled multiple times with excellent final yields (90-99%). | csic.es |

| Sulfated Zirconia, Niobic Acid | Fatty acids, Methanol/Ethanol | Effective solid acid catalysts for esterification, particularly in biodiesel production. | csic.es |

| Mesoporous Silicas (e.g., SBA-15) functionalized with sulfonic groups | Acetic acid, Butanol/Hexanol | Creates catalysts with high surface area and acid strength, showing high activity and stability. | researchgate.netmdpi.com |

| SO₄²⁻/TiO₂-SiO₂ | Acetic acid, n-butanol | A novel solid acid prepared by a hydrothermal method, showing high activity (98.9% yield) and selectivity. | google.com |

These catalysts offer a promising green and efficient alternative for the industrial production of nicotinate esters.

Regioselective Halogenation and Halogen Exchange Strategies

The synthesis of this compound requires precise control over the placement of the bromine and chlorine atoms at the C-2 and C-6 positions of the pyridine ring. This is achieved through regioselective halogenation reactions.

The direct halogenation of a nicotinic acid derivative can be challenging. However, methods exist for introducing a halogen at the 2-position. For instance, a 2-halo-nicotinic acid can be prepared from a nicotinic acid ester via hydrolysis, followed by halogenation. google.com The halogenation step can be carried out with agents like thionyl chloride in the presence of a catalyst such as N,N-Di(n-butyl)formamide at temperatures between 70-120 °C. google.com The use of N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol also provides a method for the regioselective halogenation of various arenes and heterocycles under mild conditions. nih.gov

A more sophisticated approach involves a metal-halogen exchange reaction on a di-halogenated precursor. For example, a synthetic route could start with 2,6-dibromopyridine. mdpi.com One of the bromine atoms can be selectively exchanged for lithium using an organolithium reagent like n-butyllithium. The resulting mono-lithiated species is a powerful nucleophile that can then be reacted with an electrophilic chlorine source to install the chlorine atom at the desired position. mdpi.com Subsequent steps would then be required to introduce the carboxymethyl group at the 3-position to complete the synthesis of the target molecule. This strategy offers excellent control over the final substitution pattern.

Selective Bromination of Pyridine Rings

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, harsh conditions or activating strategies are often necessary.

Electrophilic bromination of pyridine itself typically occurs at the 3-position under high temperatures. For selective bromination at the 2- or 4-positions, alternative methods are required. One common strategy involves the use of pyridine N-oxides, which activates the 2- and 4-positions towards electrophilic attack. However, for a substrate like a 6-chloronicotinate, the directing effects of the existing substituents must be considered.

A more direct approach involves metallation followed by quenching with a bromine source. Directed ortho-metalation, using a directing group to position a metalating agent (like an organolithium reagent) at a specific site, is a powerful tool. For nicotinic acid derivatives, the carboxylate or ester group can direct metalation to the C-2 and C-4 positions. Subsequent treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, can then install the bromine atom at the desired position.

Recent research has also explored copper-promoted C-H bromination reactions, which can offer high regioselectivity under milder conditions. These methods often utilize a directing group to guide the bromination to a specific C-H bond.

Directed Chlorination Methodologies

Similar to bromination, the selective introduction of a chlorine atom onto the pyridine ring requires specific methodologies. Direct chlorination of pyridine often leads to a mixture of products and can require high temperatures.

For the synthesis of this compound, if starting from a 2-bromonicotinate precursor, a directed chlorination at the 6-position would be necessary. This can be challenging due to the deactivating nature of the bromo and ester groups.

A common strategy for introducing a chlorine atom at the 2- or 6-position is through the Sandmeyer reaction. This involves the diazotization of an amino group at the target position, followed by treatment with a copper(I) chloride solution. Therefore, a synthetic route could involve starting with a 2-amino-6-halopyridine derivative.

Another approach is the use of pyridine N-oxides. The reaction of a pyridine N-oxide with phosphoryl chloride (POCl₃) can lead to chlorination at the 2- and 4-positions. The regioselectivity can be influenced by the steric and electronic properties of other substituents on the ring.

Halogen Migration and Isomerization Considerations

A significant challenge in the synthesis of dihalogenated pyridines is the potential for halogen migration, also known as halogen dance. This isomerization can occur under the influence of strong bases, such as organolithium reagents or lithium amides, which are often used in directed metalation reactions. The migration typically proceeds to a thermodynamically more stable isomer.

For instance, in a 2,3-dihalopyridine system, treatment with a strong base can lead to deprotonation and subsequent rearrangement to a more stable 4-substituted-3-halo-2-chloropyridine. The tendency for halogen migration depends on the nature of the halogens, with iodides being more prone to migration than bromides, and bromides more so than chlorides. The reaction conditions, including temperature and the specific base used, also play a crucial role in controlling or preventing this isomerization.

In the context of synthesizing this compound, it is crucial to select reaction conditions that minimize the risk of the bromo or chloro substituents migrating to other positions on the pyridine ring. This is particularly important if employing lithiation-based strategies for functionalization.

Synthetic Approaches to 2,6-Dihalopyridine Scaffolds

The 2,6-dihalopyridine scaffold is a common precursor for the synthesis of various functionalized pyridines. Several general strategies exist for the construction of this structural motif.

One of the most direct methods is the dihalogenation of pyridine itself, although this often requires harsh conditions and can lead to a mixture of isomers. A more controlled approach involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine) to pyridine-2,6-dicarboxylic acid, followed by further transformations.

Another versatile method is the use of Sandmeyer-type reactions on 2,6-diaminopyridine. Diazotization of both amino groups followed by treatment with the appropriate copper halides can yield the corresponding 2,6-dihalopyridine.

Furthermore, 2,6-dichloropyridine (B45657) can be synthesized from 2,6-dihydroxypyridine (B1200036) by reaction with a chlorinating agent like phosphoryl chloride. This 2,6-dichloropyridine can then serve as a starting material for further functionalization, including the introduction of a carboxyl group at the 3-position.

For the specific case of this compound, a plausible approach would be to start with a pre-functionalized pyridine ring that already contains one of the halogens and the carboxyl group, and then selectively introduce the second halogen.

Multistep Synthetic Routes to this compound

The synthesis of this compound typically involves a multistep sequence to ensure the correct placement of the functional groups. The choice of the starting material and the order of the reactions are critical for a successful synthesis.

Synthesis from Substituted Nicotinic Acid Precursors (e.g., 6-chloronicotinic acid)

A logical and commonly employed strategy for the synthesis of this compound is to start from a commercially available or readily synthesized substituted nicotinic acid. 6-Chloronicotinic acid is a particularly relevant precursor.

The synthetic sequence can be envisioned as follows:

**Esterification of 6

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of halogenated aromatic esters hinges on the careful optimization of several key reaction parameters, including temperature, solvent, catalyst, and reagent stoichiometry. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally analogous compounds.

Research into the synthesis of nicotinic acid and its derivatives demonstrates a clear focus on optimizing parameters to maximize yield. For instance, in the oxidation of nicotine (B1678760) to produce nicotinic acid, reaction time and temperature were identified as critical factors. jetir.org One study determined that the optimal extraction time for the nicotine precursor was 6 hours, while the subsequent oxidation to nicotinic acid yielded the best results at 70°C over 8 hours. jetir.org

In the synthesis of nicotinamide derivatives from methyl nicotinate, the molar ratio of substrates was a key point of optimization. A study found that a 1:2 molar ratio of methyl nicotinate to isobutylamine (B53898) resulted in the highest product yield of 86.2%. nih.gov This highlights that an excess of one reactant can be necessary to drive a reversible amidation reaction to completion. nih.gov

Furthermore, the choice of solvent and base is shown to be critical in related syntheses. In the alkylation of 6-bromopurine, a process involving a halogenated heterocyclic core similar to the target compound, different solvents were tested to improve the product ratio. Less polar solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) were found to significantly improve the selectivity for the desired product compared to more conventional solvents like acetone (B3395972) or acetonitrile. researchgate.net This indicates that solvent polarity can play a directing role in the reaction, influencing which isomers are preferentially formed. researchgate.net

The following table, adapted from a study on the methylation of 6-bromopurine, illustrates how solvent choice can impact reaction outcomes, providing a model for how similar optimization could be approached for this compound synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Nicotinates

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. mdpi.com This involves using safer solvents, employing catalytic methods, minimizing waste, and designing more efficient processes. semanticscholar.org

Biocatalysis and Alternative Solvents: A significant advancement in the green synthesis of nicotinamide derivatives involves the use of enzymes. nih.gov One study developed a process using Novozym® 435, a lipase from Candida antarctica, as a reusable catalyst. rsc.org This biocatalytic approach offers high efficiency and selectivity under mild reaction conditions. nih.gov The reaction was conducted in tert-amyl alcohol, an environmentally friendlier solvent, and utilized a continuous-flow microreactor. nih.govrsc.org This method not only resulted in high product yields (81.6–88.5%) but also drastically reduced reaction times from 24 hours in a conventional batch process to just 35 minutes. nih.govrsc.org

The advantages of such a green, biocatalytic approach are summarized in the table below.

Transition-Metal-Free Synthesis: Another key aspect of green chemistry is the avoidance of heavy or transition metals, which are often toxic and difficult to remove from final products. Research has demonstrated a transition-metal-free method for the decarboxylative halogenation of 2-picolinic acids to produce 2-halogen-substituted pyridines. rsc.org This process is operationally simple and shows high tolerance for various functional groups, offering a cleaner synthetic route. rsc.org

Water as a Green Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. frontiersin.org For the synthesis of 2-arylaminonicotinic acids, a method was developed that uses water as the solvent and potassium carbonate as the base, with the reaction accelerated by microwave irradiation. frontiersin.org This approach is lauded for being simple, efficient, and environmentally friendly. frontiersin.org While not directly the synthesis of an ester, this methodology for modifying a nicotinic acid core highlights a powerful green technique that could be adapted for related processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic ring. For substrates like this compound, the pyridine ring is rendered electrophilic and thus susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen, the halogen substituents, and the nicotinate ester group. The reaction proceeds via a stepwise addition-elimination mechanism, which is fundamentally different from SN1 and SN2 reactions. wikipedia.org The process begins with the attack of a nucleophile on an electron-deficient carbon atom of the ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comwikipedia.org This intermediate subsequently rearomatizes by expelling a leaving group, typically one of the halides, to yield the final substituted product.

Electronic Effects and Regioselectivity of Halogen Displacement on the Pyridine Ring

The regioselectivity of SNAr reactions on this compound is a complex interplay of electronic and steric factors, governed by the substituents on the pyridine ring. The positions of the two halogen atoms (C-2 and C-6) are both activated towards nucleophilic attack, and the outcome of the reaction—which halogen is displaced—depends on the relative activation of each site and the comparative ability of bromine and chlorine to act as leaving groups under these specific reaction conditions.

The methyl nicotinate ester group at the C-3 position plays a significant role in activating the pyridine ring for nucleophilic aromatic substitution. As an electron-withdrawing group (EWG), the ester moiety enhances the electrophilicity of the ring carbons, thereby facilitating the initial attack by a nucleophile. wikipedia.org This activation is crucial for the reaction to proceed under viable conditions. While the primary activation for SNAr on pyridine comes from the ring nitrogen's influence on the ortho (C-2, C-6) and para (C-4) positions, additional EWGs like the nicotinate ester further lower the energy barrier for the formation of the intermediate Meisenheimer complex. wikipedia.orgresearchgate.net The positioning of the ester at C-3 influences the electronic environment of both the C-2 and C-6 positions, contributing to their susceptibility to nucleophilic attack.

In nucleophilic aromatic substitution reactions, the typical trend for halogen leaving group ability is often the reverse of that seen in aliphatic SN2 reactions. The established order for SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov This counterintuitive sequence arises because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the subsequent cleavage of the carbon-halogen bond. reddit.com

The reaction rate is accelerated by the halogen's ability to withdraw electron density from the carbon atom being attacked (the ipso-carbon), making it more electrophilic. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus polarizing the C-F bond to the greatest extent and making the attached carbon the most potent electrophilic site. wikipedia.org Consequently, the transition state leading to the Meisenheimer complex is stabilized most effectively by fluorine.

For this compound, both chlorine and bromine are effective leaving groups. Based on the general SNAr reactivity trend, the C-Cl bond at the 6-position would be slightly more polarized than the C-Br bond at the 2-position, suggesting a potential kinetic preference for attack at C-6, all other factors being equal. However, the reactivities of chloro and bromo substituents are often very similar, and the ultimate regioselectivity can be heavily influenced by other factors such as the nature of the nucleophile, steric hindrance, and solvent effects. nih.govnih.gov

The nitrogen atom in the pyridine ring is the primary determinant of the ring's reactivity in SNAr reactions. Its high electronegativity reduces the electron density of the entire aromatic system, making it significantly more susceptible to attack by nucleophiles compared to benzene. pearson.com This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen.

When a nucleophile attacks at the C-2 or C-6 position of this compound, the resulting anionic Meisenheimer complex is particularly well-stabilized. stackexchange.com This is because one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom. wikipedia.orgstackexchange.com This delocalization of the negative charge onto nitrogen is a highly stabilizing feature and significantly lowers the activation energy for the reaction. youtube.com Attack at the C-3 or C-5 positions does not allow for this type of stabilization, making substitution at these sites much less favorable. stackexchange.com Thus, the pyridine nitrogen directs nucleophilic attack to the halogen-bearing C-2 and C-6 positions, enabling the substitution reaction.

Meisenheimer Complex Formation and Characterization in Substituted Pyridines

The Meisenheimer complex is a key reactive intermediate in the SNAr pathway. wikipedia.org It is an anionic σ-complex formed by the addition of a nucleophile to the electron-poor aromatic ring. nih.gov This addition temporarily breaks the aromaticity of the pyridine ring, resulting in a negatively charged species where the carbon atom at the site of attack (ipso-carbon) is sp³-hybridized. wikipedia.org

In the case of this compound, attack by a nucleophile (Nu⁻) at either the C-2 or C-6 position leads to the formation of a corresponding Meisenheimer complex. The stability of this intermediate is critical for the reaction to proceed. The negative charge is delocalized across the molecule through resonance, with significant contributions from structures where the charge resides on the electron-withdrawing nicotinate group and, most importantly, on the ring nitrogen. stackexchange.comresearchgate.net

While Meisenheimer complexes are widely accepted as intermediates, recent computational and experimental studies suggest that for some SNAr reactions, the pathway may be concerted. bris.ac.uk In a concerted mechanism, the Meisenheimer complex would represent a transition state rather than a stable, isolable intermediate. The specific nature of the pathway—stepwise versus concerted—can depend on the stability of the potential intermediate and the leaving group's ability. bris.ac.uk For highly stabilized systems, a distinct intermediate is more likely.

Catalyst and Solvent Effects on SNAr Efficiency and Selectivity

The efficiency and regiochemical outcome of SNAr reactions involving this compound can be profoundly influenced by the choice of catalyst and solvent. These components can alter the reactivity of the nucleophile and the electrophilic substrate, and stabilize the transition state.

Solvents play a critical role in SNAr reactions. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile are commonly employed because they effectively solvate the counter-ion of the nucleophilic salt while leaving the nucleophile itself relatively "bare" and highly reactive. acsgcipr.org Protic solvents, in contrast, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

Solvent choice can also be a powerful tool to control regioselectivity. Research on the related compound 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that the regioselectivity of substitution could be switched by changing the solvent. researchgate.net This effect was found to correlate strongly with the solvent's hydrogen-bond acceptor ability (the Kamlet–Taft β parameter). researchgate.net As shown in the table below, solvents with low β values favor substitution at the 2-position, while solvents with high β values promote attack at the 6-position. This indicates that specific solvent-intermediate interactions can selectively stabilize one transition state over the other.

| Solvent | Kamlet-Taft β Parameter | Regioselectivity (Isomer 2 : Isomer 6) |

|---|---|---|

| Dichloromethane (B109758) (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 9 : 1 |

| Acetone | 0.48 | 4 : 1 |

| N,N-Dimethylformamide (DMF) | 0.69 | 1 : 1.5 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Catalysis can also be used to enhance SNAr reaction rates. Lewis acids can coordinate to the lone pair of the pyridine nitrogen, increasing its electron-withdrawing effect and further activating the ring towards nucleophilic attack. acsgcipr.org Protic acids can achieve a similar activation through protonation of the ring nitrogen. acsgcipr.org In some cases, nucleophilic catalysts have been used to influence selectivity when multiple leaving groups are present on the ring. acsgcipr.org

Specific Nucleophile Studies (e.g., amines, alkoxides)

The reactivity of this compound towards nucleophiles is governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide. The positions ortho and para to the electron-withdrawing ester group are activated towards nucleophilic attack. However, the relative reactivity of the C-Br versus the C-Cl bond is a key consideration.

Studies on related 2,6-dihalopyridines have shown that the nature of the nucleophile and the reaction conditions can influence which halide is displaced. Generally, the C-Cl bond is stronger than the C-Br bond, which might suggest preferential displacement of the bromide. However, the position of the halogen relative to the activating ester group and the pyridine nitrogen also plays a crucial role.

In reactions with amines and alkoxides, the substitution can occur at either the 2- or 6-position. The outcome is often dependent on a delicate balance of electronic and steric factors. For instance, in similar systems, selective substitution at one position over the other has been achieved by carefully controlling the reaction temperature and the nature of the nucleophile. While detailed studies specifically on this compound are not extensively documented in readily available literature, the principles of SNAr on dihalopyridines suggest that a mixture of products is possible, and achieving high selectivity would likely require careful optimization of reaction conditions. Recent advancements in understanding SNAr mechanisms suggest that some reactions, traditionally thought to be stepwise, may proceed through a concerted mechanism. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its two distinct halogen atoms, is an excellent substrate for sequential cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization. nih.gov

Palladium catalysts are widely used for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination reactions. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org When coupling this compound with arylboronic acids, the reaction typically proceeds selectively at the more reactive C-Br bond.

However, the use of 2-pyridyl boronic acids as coupling partners presents significant challenges. researchgate.net These compounds are known to be unstable and can undergo rapid protodeboronation under the basic reaction conditions. researchgate.netdicp.ac.cn Furthermore, the Lewis basic nitrogen atom of the 2-pyridyl boronic acid can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. researchgate.netyonedalabs.com

Several strategies have been developed to overcome these limitations:

Use of Stabilized Boron Reagents: N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates are more stable alternatives to boronic acids. nih.govresearchgate.net These reagents slowly release the active boronic acid under the reaction conditions, maintaining a low concentration and minimizing side reactions. dicp.ac.cnresearchgate.net

Copper(I) Co-catalysis: The addition of copper(I) salts can facilitate the transmetalation step, which is often the rate-limiting step in the coupling of 2-pyridyl boron reagents. researchgate.net

Ligand Design: The choice of phosphine (B1218219) ligand is crucial for a successful coupling. researchgate.net Bulky, electron-rich ligands can promote the desired catalytic cycle and minimize side reactions.

Anhydrous Conditions: For certain electron-rich boronic acids, anhydrous conditions using a base like potassium carbonate in a solvent such as toluene (B28343) can be effective. studfile.netresearchgate.net For less reactive or electron-poor boronic acids, aqueous solvent systems are often more suitable. studfile.netresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to a wide range of substrates. organic-chemistry.org Organozinc reagents are typically prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from other organometallic compounds. nih.govnih.gov

In the context of this compound, Negishi coupling offers a reliable method for introducing various organic groups at the 2-position. The reaction with an arylzinc or alkylzinc reagent in the presence of a palladium catalyst would selectively displace the bromide. The use of additives like lithium chloride can be crucial for achieving high yields and stereospecificity in certain cases. nih.gov

Table 1: Representative Conditions for Negishi Coupling

| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Additive | Product | Ref. |

|---|---|---|---|---|---|---|

| Aryl Halide | Arylzinc Halide | Pd(dba)₂ / Ligand | THF | --- | Biaryl | researchgate.net |

| Vinyl Halide | Alkenylzinc Halide | Pd(P(t-Bu)₃)₂ | THF | --- | Conjugated Diene | organic-chemistry.org |

This table presents generalized conditions and may require optimization for specific substrates.

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

For this compound, Stille coupling with an organostannane like tributyl(aryl)tin would selectively occur at the C-Br bond. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and often requires an additive like lithium chloride.

Table 2: General Conditions for Stille Coupling

| Electrophile | Organostannane | Catalyst | Solvent | Additive | Product | Ref. |

|---|---|---|---|---|---|---|

| Aryl Iodide | Allenylstannane | Pd(PPh₃)₄ | THF | LiCl | Substituted Allene | organic-chemistry.org |

| Aryl Bromide | Arylstannane | Pd(OAc)₂/Dabco | DMF | --- | Biaryl | organic-chemistry.org |

This table presents generalized conditions and may require optimization for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction has become a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgmit.edu

Selective amination of this compound at the 2-position can be achieved using the Buchwald-Hartwig reaction. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity. nih.gov For example, in the case of 6-bromo-2-chloroquinoline, selective amination at the bromide position was achieved using specific catalyst systems. nih.gov Following the initial C-N coupling at the 2-position, a subsequent amination at the 6-position could be performed under different conditions, allowing for the synthesis of disubstituted pyridines.

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Catalytic Cycle | Ref. |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst | libretexts.org |

| Ligand | BINAP, DPPF, DavePhos, tBuXPhos | Stabilizes the Pd center, influences reactivity and selectivity | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine and regeneration of the catalyst | libretexts.org |

This table lists common components; the optimal combination depends on the specific substrates.

Palladium-Catalyzed Coupling Reactions

Mizoroki-Heck and Sonogashira Reactions

The Mizoroki-Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented, the reactivity of analogous 2-bromo-6-chloropyridine (B1266251) derivatives provides valuable insights into the anticipated outcomes of these reactions.

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. For this compound, the reaction would be expected to proceed selectively at the more reactive C-Br bond. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is another key transformation. In the case of dihalogenated pyridines, such as 2-amino-3-bromopyridines, palladium-catalyzed Sonogashira coupling with terminal alkynes proceeds efficiently at the bromine-substituted position. scirp.org This suggests that this compound would likely undergo selective alkynylation at the C2 position. A typical catalytic system for such transformations involves a palladium catalyst, like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and a base in a suitable solvent. scirp.orgsoton.ac.uk The regioselectivity of the Sonogashira coupling on dihalogenated heterocycles can be influenced by the choice of catalyst and ligands. For instance, in the case of 9-substituted-6-chloro-2,8-diiodopurines, the use of monodentate phosphine ligands on palladium favors coupling at the C2-iodo position, while bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8 position. rsc.org A similar catalyst-controlled regioselectivity could potentially be exploited for this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 95 | scirp.org |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 89 | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 25 | soton.ac.uk |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Other Transition-Metal Catalysts (e.g., Cobalt, Copper, Nickel)

Beyond palladium, other transition metals like cobalt, copper, and nickel have emerged as powerful catalysts for cross-coupling reactions, often offering unique reactivity and cost-effectiveness. nih.gov

Scope and Limitations of Alternative Catalytic Systems in Nicotinate Functionalization

Cobalt-catalyzed cross-coupling reactions have been successfully employed for the reaction of alkyl halides with Grignard reagents. nih.govscispace.com These reactions have been extended to the coupling of aryl halides with organozinc reagents, including the synthesis of 2-aryldiazines. researchgate.net For a substrate like this compound, cobalt catalysis could potentially facilitate coupling reactions with a range of nucleophiles.

Copper-catalyzed reactions , particularly C-N bond formation (amination), are well-established. Copper(I)-catalyzed amination of 2-bromopyridines with various amines, including aqueous ammonia, proceeds under mild conditions to afford the corresponding aminopyridine derivatives. researchgate.netrsc.org This suggests that the bromine at the C2 position of this compound could be selectively substituted with nitrogen nucleophiles using a copper catalyst. For instance, copper-catalyzed amination of 2-bromo-5-halopyridines has been shown to occur selectively at the C5 position. rsc.org

Nickel-catalyzed cross-coupling reactions are particularly effective for the functionalization of less reactive C-Cl bonds. Nickel catalysts have been successfully used for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov Furthermore, nickel/dppf catalyst systems have been shown to be effective in the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines, although they are inhibited by α-halo-N-heterocycles like 2-chloropyridine (B119429) in this specific reaction. rsc.org This highlights a potential limitation for the C-Cl bond at the 6-position of the target molecule under these specific conditions.

The primary limitation for these alternative catalytic systems in the context of this compound lies in the need for careful optimization to control chemoselectivity between the C-Br and C-Cl bonds. The inherent reactivity differences between these halogens can be exploited, but catalyst and ligand choice will be paramount in directing the reaction to the desired position.

Chemoselective Functionalization via Differential Halogen Reactivity

The presence of both a bromine and a chlorine atom on the pyridine ring of this compound allows for sequential, chemoselective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C2 position while leaving the C6-chloro substituent intact for subsequent transformations.

This principle has been demonstrated in the synthesis of 2,6-disubstituted pyridin-3-yl C-2-deoxyribonucleosides, starting from bromo-chloropyridine C-nucleosides. chemchart.com The more reactive bromine is typically targeted first in palladium-catalyzed reactions. For instance, Sonogashira coupling of 2-bromo-6-chloropyridine derivatives would be expected to occur exclusively at the C-Br bond. scirp.orgsoton.ac.uk

Following the initial reaction at the C2 position, the remaining chloro group at C6 can be targeted for a second cross-coupling reaction, often requiring more forcing conditions or a different catalytic system, for example, one based on nickel which is more effective for activating C-Cl bonds. nih.govnih.gov This stepwise approach enables the synthesis of diverse, unsymmetrically substituted pyridine derivatives.

Other Functional Group Transformations of the Nicotinate Ester Moiety

In addition to the reactions on the pyridine ring, the methyl ester group of this compound can undergo various transformations.

Hydrolysis of the Ester to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-chloronicotinic acid, under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base such as sodium hydroxide. chemguide.co.uk This reaction is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. For sterically hindered esters, milder, non-aqueous conditions using NaOH in a mixture of methanol and dichloromethane at room temperature have been shown to be effective. arkat-usa.org The binding and hydrolysis of various nicotinate esters by human serum albumin have also been studied, indicating that the substitution pattern can influence enzymatic hydrolysis. nih.govnih.gov

Reduction of the Ester Group to Alcohol

The methyl ester group can be reduced to a primary alcohol, (2-bromo-6-chloropyridin-3-yl)methanol. While sodium borohydride (B1222165) (NaBH₄) is generally selective for the reduction of aldehydes and ketones, it can reduce esters under specific conditions, often requiring a large excess of the reagent and/or elevated temperatures or the use of additives. scholarsresearchlibrary.com For example, methyl nicotinate has been reduced to 3-pyridyl methanol in high yields using a 20-fold excess of sodium borohydride in methanol or by using a NaBH₄-methanol system in refluxing THF. scholarsresearchlibrary.com

Transamidation and Amidation Reactions

The transformation of the ester group of this compound into an amide functionality can be achieved through transamidation or direct amidation reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with desired properties.

Direct amidation of the ester with an amine is a common method for the synthesis of amides. In the case of halo-substituted nicotinates, this reaction can sometimes be accompanied by nucleophilic aromatic substitution of one of the halogen atoms, depending on the reaction conditions and the nature of the amine. For instance, the reaction of a related compound, Methyl 2,6-dichloronicotinate, with amines can lead to the formation of the corresponding amide, potentially with concurrent or subsequent substitution of the chlorine atom at the 2- or 6-position. The relative reactivity of the C-Cl and C-Br bonds, as well as the ester group, is a key factor in determining the final product. Generally, the C-Br bond is more labile than the C-Cl bond in nucleophilic aromatic substitutions.

The following table summarizes representative amidation reactions of analogous 2-halonicotinates, which can be extrapolated to predict the behavior of this compound.

| Starting Material | Amine | Product | Reference |

| Methyl 2,6-dichloronicotinate | Ammonia | 2-Amino-6-chloronicotinamide (B1291491) | uni.lu |

| 2,6-Dichloropyridine | Hydrazine | 2-Hydrazino-6-chloropyridine | psu.edu |

| 2-Chloro-6-nitrobenzoic acid | - (Reduction) | 2-Amino-6-chlorobenzoic acid | chemicalbook.com |

This table presents data from analogous compounds to infer the reactivity of this compound.

Organometallic Reagent Reactivity with the Ester Group

The reaction of esters with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a well-established method for the formation of tertiary alcohols. msu.eduucalgary.camasterorganicchemistry.comlibretexts.org This transformation proceeds through a double addition mechanism. The first equivalent of the organometallic reagent adds to the ester carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxy (B1213986) group to form a ketone. The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com

In the context of this compound, the reaction with a Grignard reagent is expected to primarily target the ester functionality. The high reactivity of Grignard reagents towards esters suggests that double addition will be the predominant pathway, leading to a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent are attached to the carbinol carbon. ucalgary.camasterorganicchemistry.com

It is important to consider the potential for the organometallic reagent to also react with the halogen atoms on the pyridine ring via a metal-halogen exchange reaction. However, the addition to the ester group is generally a faster process. The chemoselectivity of the reaction can be influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature. For instance, highly reactive organolithium reagents might show a greater tendency for metal-halogen exchange compared to Grignard reagents.

The table below illustrates the expected products from the reaction of this compound with various Grignard reagents, based on the general reactivity of esters.

| Starting Material | Grignard Reagent | Expected Product (after workup) | Reference |

| This compound | Methylmagnesium bromide | 2-(2-Bromo-6-chloropyridin-3-yl)propan-2-ol | ucalgary.camasterorganicchemistry.com |

| This compound | Phenylmagnesium bromide | (2-Bromo-6-chloropyridin-3-yl)diphenylmethanol | youtube.com |

| This compound | Ethylmagnesium bromide | 3-(2-Bromo-6-chloropyridin-3-yl)pentan-3-ol | libretexts.org |

This table presents expected products based on the general reactivity of esters with Grignard reagents, as specific data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. For Methyl 2-bromo-6-chloronicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

1H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns

The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl3, is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The pyridine (B92270) ring contains two protons, which will appear as doublets due to coupling with each other. The methyl group of the ester will present as a singlet.

The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, chlorine, and ester functionalities. The protons on the pyridine ring are expected to be in the downfield region, characteristic of aromatic systems.

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~ 8.2 - 8.4 | d | ~ 8.0 |

| H-5 | ~ 7.4 - 7.6 | d | ~ 8.0 |

| -OCH3 | ~ 3.9 - 4.1 | s | - |

Note: Predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary slightly.

13C NMR Spectral Analysis: Carbon Chemical Shifts and Multiplicity

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (bromine, chlorine, oxygen, and nitrogen) and those of the carbonyl group appearing at lower field.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | ~ 140 - 142 |

| C-3 | ~ 125 - 127 |

| C-4 | ~ 142 - 144 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 150 - 152 |

| C=O | ~ 163 - 165 |

| -OCH3 | ~ 53 - 55 |

Note: Predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary slightly.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-4 and C-4, H-5 and C-5, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The methyl protons (-OCH3) showing a correlation to the carbonyl carbon (C=O).

H-4 showing correlations to C-2, C-5, and C-6.

H-5 showing correlations to C-3 and C-4.

These 2D NMR experiments, in conjunction, provide a comprehensive and unambiguous structural confirmation of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ions. The presence of bromine and chlorine atoms is readily identified by their characteristic isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, leading to M+ and M+2 peaks of nearly equal intensity. Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio, resulting in M+ and M+2 peaks with this intensity ratio. For a compound containing both one bromine and one chlorine atom, a complex isotopic pattern for the molecular ion cluster is expected.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (relative to 79Br and 35Cl) | Possible Fragment |

| 250/252/254 | [M]+ (Molecular ion) |

| 219/221/223 | [M - OCH3]+ |

| 191/193/195 | [M - COOCH3]+ |

| 171/173 | [M - Br]+ |

| 142 | [M - Br - Cl]+ |

Note: Predicted data based on general fragmentation patterns of similar compounds. The relative intensities of the isotopic peaks would confirm the presence of bromine and chlorine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for confirming the molecular weight of the compound. In positive ion mode ESI-MS, this compound would likely be observed as the protonated molecule [M+H]+ or as adducts with solvent cations (e.g., [M+Na]+). The isotopic pattern for one bromine and one chlorine atom would again be a key diagnostic feature in the spectrum.

Table 4: Predicted Ions in the ESI Mass Spectrum of this compound

| m/z (relative to 79Br and 35Cl) | Ion Species |

| 251/253/255 | [M+H]+ |

| 273/275/277 | [M+Na]+ |

Note: Predicted data based on common adduct formation in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in determining the purity of synthesized batches and identifying byproducts or impurities within a mixture. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each component.

In the context of analyzing halogenated organic compounds, GC-MS is particularly powerful. rsc.org The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum, owing to the natural abundance of 35Cl/37Cl and 79Br/81Br isotopes. This distinct pattern greatly aids in the identification and confirmation of the compound and its halogenated impurities. rsc.org Theoretical evaluations of fragmentation patterns and isotope effects in halogenated compounds further enhance the accuracy of GC-MS analysis. rsc.org

Table 1: Representative GC-MS Analytical Parameters for Halogenated Aromatic Compounds

| Parameter | Value/Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Separation of analytes |

| Injector Temperature | 250-300 °C | Vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Elution of compounds with varying boiling points |

| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for mass analysis |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separation of ions by mass-to-charge ratio |

| Detector | Electron Multiplier | Detection of ions |

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS) for Trace Analysis

For the analysis of trace impurities or for compounds that are not sufficiently volatile or stable for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are the methods of choice. lcms.czijprajournal.com These techniques are pivotal in impurity profiling during drug development and for the detection of trace-level contaminants. lcms.czwaters.comenovatia.com

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. ijprajournal.com This is particularly useful for identifying unknown impurities in active pharmaceutical ingredients (APIs). waters.com The development of an LC-MS method involves optimizing the mobile phase, stationary phase (column), and mass spectrometric conditions to achieve the desired separation and sensitivity. nih.govlcms.cz For instance, a method for the trace analysis of 4-bromo methyl-2'-cyanobiphenyl in valsartan (B143634) drug substances using LC-MS was able to quantify the impurity down to 1.0 ppm. ajrconline.org

In the analysis of pyridine derivatives, mixed-mode liquid chromatography coupled with mass spectrometry (MMLC-MS) has been developed for the analysis of nitrogen-containing heterocycles in water samples. nih.gov The use of isotope-labeled internal standards can enhance the quality and precision of LC-MS/MS measurements for quantifying pyridine nucleotides and their derivatives. springernature.comnih.gov For halogenated compounds, LC-MS/MS methods have been developed for the determination of chloro- and bromo-benzoquinones in drinking water, demonstrating the capability to detect concentrations in the nanogram per liter range. umb.edu

Table 2: Typical LC-MS Parameters for Trace Impurity Analysis of Organic Compounds

| Parameter | Value/Condition | Purpose |

| Column | Reversed-phase (e.g., C18, C8), HILIC | Separation of analytes based on polarity |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid) | Elution of analytes from the column |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Ionization of analytes for mass analysis |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | High-resolution mass analysis for accurate mass determination |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Detection and quantification of target analytes |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. They provide valuable information about the functional groups present in a compound and can be used for structural elucidation and material characterization.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. The position, intensity, and shape of these bands are influenced by the molecular structure. davuniversity.orgyoutube.com

Key vibrational modes for this compound would include:

C=O Stretch: The ester carbonyl group (C=O) will exhibit a strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹. youtube.com Conjugation with the pyridine ring might slightly lower this frequency.

C-O Stretch: The ester C-O single bond will show stretching vibrations in the 1300-1000 cm⁻¹ region. youtube.com

Aromatic C=C and C=N Stretches: The pyridine ring will have characteristic in-plane stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. libretexts.org

C-Cl and C-Br Stretches: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies, generally in the regions of 850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br. libretexts.org The vibrational frequency is inversely proportional to the mass of the atoms, so heavier halogen atoms vibrate at lower frequencies. brainly.in

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.net While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals. The analysis of Raman spectra of related nicotinic acid complexes has shown significant differences in the wavenumber and intensity of aromatic ring modes upon coordination. researchgate.net Resonance Raman spectroscopy, particularly when the excitation wavelength is close to an electronic transition, can selectively enhance the vibrations of the chromophoric part of the molecule. nih.govnih.govmdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| Aromatic C=C/C=N | In-plane Stretch | 1600 - 1400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C-Cl | Stretch | 850 - 550 |

| C-Br | Stretch | 690 - 515 |

X-ray Crystallography and Solid-State Structure Analysis (for related nicotinate (B505614) esters)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related nicotinate esters provides valuable insights into the likely molecular conformation and intermolecular interactions. nih.govnanomegas.comresearchgate.net

In the solid state, molecules of nicotinate esters will pack in a way that maximizes favorable intermolecular interactions. rsc.org While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may be present. Halogen bonding, an interaction involving the electrophilic region on a halogen atom, could also play a role in the crystal packing, particularly with the bromine and chlorine substituents. nih.gov

Furthermore, π-π stacking interactions between the electron-deficient pyridine rings are a common feature in the crystal structures of aromatic compounds. rsc.org The arrangement of these stacks, whether face-to-face or offset, is dictated by the electrostatic and van der Waals forces between the molecules. The crystal structure of diorganotin esters of 5-bromonicotinic acid, for example, reveals polymeric chains formed through coordination and intermolecular hydrogen bonds. researchgate.net The study of intermolecular interactions in various crystalline materials provides a framework for understanding and predicting crystal packing. mdpi.com

Table 4: Common Intermolecular Interactions in Nicotinate Ester Crystals

| Interaction Type | Description | Potential Role in this compound |

| π-π Stacking | Attractive interaction between aromatic rings. | Likely to be a significant packing force between pyridine rings. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Possible interactions involving the bromine and chlorine atoms with nucleophilic sites. |

| C-H···O/N Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen or nitrogen acceptor. | May contribute to the stability of the crystal lattice. |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall packing efficiency and stability. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The resulting spectrum is a plot of absorbance versus wavelength, which provides information about the conjugated system of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its pyridine ring structure, influenced by the presence of bromo, chloro, and methyl ester substituents. The primary electronic transitions observed are typically π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π-system of the pyridine ring and typically result in strong absorption bands at shorter wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.

The specific wavelengths (λmax) and intensities of these absorptions are sensitive to the solvent used, as solvent polarity can stabilize or destabilize the different electronic states.

| Parameter | Description | Expected Observation for this compound |

| λmax (π → π) | Wavelength of maximum absorbance for the π → π transition. | Expected in the range of 220-280 nm. |

| λmax (n → π) | Wavelength of maximum absorbance for the n → π transition. | Expected at longer wavelengths, potentially >280 nm, with lower intensity. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | High for π → π* transitions; low for n → π* transitions. |

| Solvent Effects | Shift in λmax due to solvent polarity (solvatochromism). | Polar solvents may cause a blue shift (hypsochromic) in n → π* transitions. |

Chromatographic Purity Assessment and Quantification

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound and any associated impurities. These techniques are crucial for monitoring reaction progress during synthesis and for final product quality control.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. youtube.com In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. The plate is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). youtube.com By observing the spots under a UV lamp (as the pyridine ring is UV-active), one can track the reaction. orgsyn.orgresearchgate.net The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

| Parameter | Typical Value / Description | Purpose in Reaction Monitoring |

| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent for separating compounds of varying polarity. |

| Mobile Phase (Eluent) | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | The ratio is optimized to achieve good separation between starting materials and product (e.g., Rf values between 0.2 and 0.8). |

| Visualization | UV light (254 nm) | Allows for the detection of UV-active compounds like the pyridine derivatives. |

| Retention Factor (Rf) | Rf = (Distance traveled by spot) / (Distance traveled by solvent front) | A lower Rf value indicates higher polarity. The product will have a different Rf value than the starting materials. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile compounds. It is the standard method for determining the purity of this compound with high precision and accuracy. thermofisher.commdpi.com A typical assay for this compound specifies a purity of greater than 97.5% as determined by HPLC. thermofisher.com

In a typical reversed-phase HPLC setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase then elutes the components based on their polarity. Less polar compounds are retained longer on the column. A detector, commonly a UV detector set to a wavelength where the analyte absorbs strongly, measures the concentration of the eluting components. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. mdpi.com

| Parameter | Typical Condition | Function |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase that separates compounds based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with an additive like trifluoroacetic acid) | Elutes the compounds from the column. The composition is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Detector (set at a specific λmax) | Quantifies the amount of analyte as it elutes from the column. |

| Purity Calculation | Area % = (Peak Area of Compound / Total Peak Area) x 100 | Determines the relative amount of the main component. |

| Limit of Detection (LOD) | Low µg/mL range | The lowest concentration of the analyte that can be reliably detected. mdpi.commdpi.com |

| Limit of Quantification (LOQ) | Low µg/mL range | The lowest concentration of the analyte that can be accurately quantified. mdpi.commdpi.com |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself may have limited volatility, GC is highly effective for identifying and quantifying volatile impurities that may be present from its synthesis, such as residual solvents (e.g., dichloromethane (B109758), methanol) or volatile starting materials and byproducts. ijpsr.com

In GC, a sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium, nitrogen) through a capillary column. The column contains a stationary phase that separates the components based on their boiling points and interactions with the phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), detects the components as they elute. ijpsr.com GC-MS is particularly powerful as it provides both retention time data for identification and mass spectra for structural confirmation. mdpi.com

| Parameter | Typical Condition | Function |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) | Stationary phase that separates volatile components based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the vaporized sample through the column. |

| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) | Controls the elution of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluting volatile components. |

Computational Chemistry and Theoretical Insights into Methyl 2 Bromo 6 Chloronicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory has been widely employed to investigate the electronic properties of methyl 2-bromo-6-chloronicotinate, providing a foundational understanding of its stability and reactivity. These calculations are crucial for predicting how the molecule will interact with other reagents and for rationalizing its observed chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and spatial distribution of these orbitals are of paramount importance.

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. Its energy is an indicator of the molecule's ionization potential.